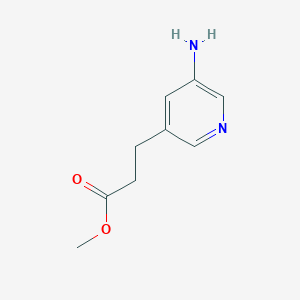

Methyl 3-(5-aminopyridin-3-yl)propanoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 3-(5-aminopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h4-6H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPLDRCFEGXMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797510-27-0 | |

| Record name | methyl 3-(5-aminopyridin-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 5 Aminopyridin 3 Yl Propanoate

Strategic Approaches and Retrosynthetic Considerations

The design of synthetic routes for methyl 3-(5-aminopyridin-3-yl)propanoate is guided by retrosynthetic analysis, which identifies key bond disconnections and strategic intermediates. This analysis informs the choice between linear and convergent pathways and highlights the importance of precursor synthesis and the manipulation of functional groups.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound relies on the availability of appropriately functionalized precursors. A common strategy involves the use of substituted pyridines that can be elaborated to introduce the propanoate side chain. For instance, a starting material like 5-bromopyridine can be functionalized through various coupling reactions to introduce the desired side chain.

Derivatization of intermediates is a crucial aspect of the synthesis. This can involve the protection of the amino group to prevent unwanted side reactions during subsequent steps. For example, the amino group can be acylated and then deprotected at a later stage. Another key derivatization is the esterification of a carboxylic acid precursor to form the final methyl ester.

Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic strategies can be employed for the synthesis of this compound.

Direct Synthesis and One-Pot Transformations

Direct synthetic methods and one-pot transformations offer streamlined approaches to the synthesis of this compound, minimizing the number of isolation and purification steps.

Esterification and Amidation Reactions for Formation of this compound

Esterification is a key final step in many synthetic routes to produce this compound from its corresponding carboxylic acid, 3-(5-aminopyridin-3-yl)propanoic acid. This transformation can be achieved using various reagents and conditions. For instance, the reaction of the carboxylic acid with methanol in the presence of an acid catalyst is a common method. google.com Alternatively, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be used for efficient esterification. researchgate.net

Amidation reactions are also relevant, particularly in the synthesis of related derivatives or in pathways where an amide is a key intermediate. Direct amidation of esters can be catalyzed by reagents like iron(III) chloride under solvent-free conditions. mdpi.comresearchgate.net While not directly forming the target molecule, these methods are integral to the broader synthetic landscape of related compounds. researchgate.net

Addition and Condensation Reactions in Scaffold Assembly

The construction of the pyridin-3-ylpropanoate scaffold often involves addition and condensation reactions. For example, a Michael addition of a nucleophile to an appropriate pyridine-substituted acrylate ester can be a viable strategy.

Condensation reactions are also employed in the synthesis of the pyridine (B92270) ring itself or in the elaboration of side chains. For instance, an aldol-type condensation could be used to form a carbon-carbon bond necessary for the propanoate side chain.

Metal-Catalyzed Coupling Reactions in Scaffold Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of the carbon-carbon and carbon-nitrogen bonds in the scaffold of this compound. rsc.org These reactions offer high efficiency and functional group tolerance.

Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can be used to attach the propanoate side chain to a pre-functionalized pyridine ring. For example, a vinyl or boronic acid derivative of the propanoate can be coupled with a halopyridine. Copper-catalyzed reactions are also valuable, particularly for the formation of carbon-nitrogen bonds in N-arylation reactions. mdpi.com These methods are instrumental in synthesizing precursors and in the direct construction of the target molecule's framework. beilstein-journals.orgresearchgate.netnih.gov

Cross-Coupling Strategies for Pyridine Ring Functionalization

The functionalization of pyridine rings, particularly the introduction of substituents at the 3- and 5-positions, is effectively achieved through various cross-coupling reactions. These methods are pivotal for creating the specific substitution pattern found in this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming carbon-carbon bonds to functionalize heterocyclic compounds. core.ac.uk This reaction is instrumental in synthesizing biaryl and heterobiaryl systems. core.ac.uk For instance, the regioselective synthesis of 3,5-disubstituted pyridylpiperazines has been successfully accomplished starting from tribromopyridine, where a key step involves a palladium-catalyzed cross-coupling at the 3-position of an N-(3,5-dibromo-2-pyridyl)piperazine intermediate. researchgate.net Similarly, Suzuki-Miyaura coupling has been used on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides to regioselectively introduce aryl or heteroaryl groups. core.ac.uk In some cases, the reaction on a dibromo-substituted pyridine can proceed stepwise, allowing for the differential introduction of two different groups at the 3 and 5 positions. core.ac.uk

Copper-catalyzed cross-coupling reactions also present a powerful alternative for pyridine synthesis. A modular method has been developed that employs a cascade reaction starting with a copper-catalyzed, N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford highly substituted pyridines in good to excellent yields. nih.gov This approach demonstrates high functional group tolerance, accommodating amides, alcohols, and aldehydes. nih.gov

These cross-coupling strategies offer versatile pathways to access 3,5-disubstituted pyridines, which are key precursors or structural analogues to this compound. The choice of catalyst (palladium or copper) and coupling partners allows for a modular and flexible approach to the desired substitution pattern.

| Strategy | Catalyst | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Regioselective introduction of aryl/heteroaryl groups; well-established. | Halogenated pyridines, Pyridylboronic acids. | core.ac.uk |

| N-iminative Cascade Reaction | Copper | Modular synthesis of highly substituted pyridines; good functional group tolerance. | Alkenylboronic acids, α,β-unsaturated ketoximes. | nih.gov |

Stereoselective Approaches to Related Pyridine-Propanoate Derivatives

While this compound itself is achiral, related pyridine-propanoate derivatives, such as Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate, possess a chiral center. chiralen.com The synthesis of such compounds often requires stereoselective methods to control the three-dimensional arrangement of atoms, which can be critical for their ultimate application, particularly in pharmaceuticals.

A comprehensive review highlights the synthesis of pyridine and dihydropyridine derivatives through the regio- and stereoselective addition of nucleophiles to N-activated pyridines. nih.gov This general strategy involves activating the pyridine ring towards nucleophilic attack, typically by attaching an electron-withdrawing group to the nitrogen atom. Subsequent addition of a carbon or hydrogen nucleophile can proceed with high levels of stereocontrol, leading to the formation of chiral dihydropyridine or piperidine structures. These intermediates can then be further manipulated or aromatized to yield the desired substituted pyridine. nih.gov

The development of stereoselective methods is crucial for producing enantiomerically pure compounds, where only one of a pair of mirror-image isomers is desired. For pyridine-propanoate derivatives with a stereocenter on the propanoate chain, asymmetric synthesis strategies are employed. These can include the use of chiral catalysts, chiral auxiliaries, or enzyme-mediated reactions to favor the formation of one enantiomer over the other.

Optimization of Reaction Conditions and Yield Enhancement

Improving reaction efficiency is a central theme in chemical synthesis. For the production of this compound and related compounds, optimization of reaction conditions is key to maximizing yield, minimizing reaction time, and reducing the formation of byproducts.

A significant factor in optimization is the choice of catalyst and solvent. For example, in the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, the use of trifluoromethanesulfonic acid as a catalyst was shown to be effective. google.com The reaction conditions involved heating 2-aminopyridine (B139424) and ethyl acrylate in anhydrous ethanol at 120-160°C for 16-20 hours. google.com This method was presented as an improvement over a previous approach that resulted in only about a 30% yield. google.com

Temperature and reaction time are also critical parameters. In the copper-catalyzed cascade reaction for pyridine synthesis, conditions were optimized to 50°C for the initial cross-coupling step followed by 90°C for the subsequent electrocyclization-oxidation, with total reaction times of 3-5 hours. nih.gov The addition of 4Å molecular sieves was also found to be crucial to prevent hydrolysis of intermediates, leading to isolated yields in the range of 43–91%. nih.gov

Furthermore, the use of microwave irradiation has been identified as a tool for yield enhancement and reduction of reaction times in pyridine synthesis. nih.gov A comparative study on the preparation of certain pyridine derivatives showed that microwave-assisted synthesis resulted in excellent yields (82%-94%) and significantly shorter reaction times (2-7 minutes) compared to conventional heating methods. nih.gov

| Reaction Type | Key Optimization Parameter | Condition | Impact | Reference |

|---|---|---|---|---|

| Hydroamination | Catalyst | Trifluoromethanesulfonic acid | Improved yield over non-catalyzed reaction. | google.com |

| Copper-catalyzed Cascade | Additive | 4Å molecular sieves | Prevents hydrolysis, improves yield to 43-91%. | nih.gov |

| Multicomponent Reaction | Energy Source | Microwave Irradiation | Reduces reaction time (2-7 min) and increases yield (82-94%). | nih.gov |

Sustainable Synthesis Practices for this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. ijarsct.co.in These practices focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes. nih.govresearchgate.net

Key green synthesis techniques applicable to pyridine derivatives include:

Multicomponent, one-pot reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product, reducing the number of steps, minimizing waste, and saving time and resources. nih.govresearchgate.net

Green Catalysts: The development of eco-friendly and reusable catalysts is a major focus. For example, activated fly ash has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in

Alternative Solvents and Solvent-Free Reactions: The use of hazardous organic solvents is a primary environmental concern. Green approaches prioritize the use of safer solvents like water or ethanol, or eliminate the solvent altogether (solvent-free synthesis). ijarsct.co.innih.gov

Energy Efficiency: Techniques like microwave-assisted and ultrasonic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

By adopting these sustainable practices, the production of this compound can be made more efficient and environmentally responsible, aligning with the broader goals of sustainable chemistry. ijarsct.co.in

Methyl 3 5 Aminopyridin 3 Yl Propanoate As a Precursor in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The inherent reactivity of the amino group and the potential for transformations of the propanoate side chain make Methyl 3-(5-aminopyridin-3-yl)propanoate a valuable starting material for the synthesis of intricate heterocyclic structures.

Synthesis of Fused Pyridine (B92270) Derivatives

The amino group on the pyridine ring serves as a key functional handle for the construction of fused heterocyclic systems. Through condensation reactions with various bifunctional reagents, a range of fused pyridine derivatives can be accessed. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of pyrido[2,3-b]pyrimidine cores, which are prevalent in many biologically active molecules. While direct examples utilizing this compound are not extensively documented in publicly available literature, the general reactivity of aminopyridines is well-established. For example, 2-aminopyridine (B139424) derivatives are known to react with various reagents to yield fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comnih.gov The propanoate moiety on the target compound offers an additional site for cyclization or further functionalization, potentially leading to novel tricyclic frameworks.

| Reagent Type | Potential Fused System |

| β-Ketoesters | Pyrido[2,3-b]pyrimidinones |

| α,β-Unsaturated ketones | Dihydronaphthyridines |

| Malonates | Pyridopyridines |

Assembly of Multi-Ring Aromatic Systems

Beyond fused pyridines, the structural motifs within this compound can be exploited to assemble more complex multi-ring aromatic systems. The amino group can be transformed into other functional groups, such as a diazonium salt, which can then participate in various cross-coupling reactions to introduce new aromatic rings. Furthermore, the propanoate side chain could potentially be cyclized to form a new ring, which can then be aromatized. While specific examples involving this particular precursor are scarce, the principles of such transformations are fundamental in organic synthesis.

Role in Medicinal Chemistry Synthesis Programs (focused on synthetic methodology)

The pyridine core is a well-recognized privileged scaffold in medicinal chemistry, and derivatives of this compound are of significant interest for the development of new therapeutic agents.

Intermediate for Scaffolds with Pharmacophoric Potential

The aminopyridine substructure is a key pharmacophore in numerous approved drugs and clinical candidates. The amino group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can also participate in hydrogen bonding interactions. The propanoate ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for interaction with biological targets or for further chemical modification. Although direct studies on the pharmacophoric potential of scaffolds derived specifically from this compound are limited, related aminopyridine derivatives have shown significant affinity for various receptors, including adenosine (B11128) A1 receptors. encyclopedia.pub

| Pharmacophoric Feature | Potential Interaction |

| Amino Group | Hydrogen bond donor/acceptor |

| Pyridine Nitrogen | Hydrogen bond acceptor |

| Propanoate/Carboxylate | Ionic interactions, hydrogen bonding |

Modular Building Block for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The multiple functional groups on this compound make it an excellent building block for DOS. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This allows for the rapid generation of a library of compounds with diverse substitution patterns and three-dimensional shapes. A study on the diversity-oriented synthesis of pyrimidine (B1678525) derivatives, which are analogues of pyrido[2,3-d]pyrimidines, highlights the potential of similar building blocks in generating molecular diversity.

Application in Materials Chemistry (focused on its use as a monomer/precursor)

The bifunctional nature of this compound suggests its potential as a monomer or precursor in the synthesis of novel polymers and materials. The amino group and the ester/carboxylic acid functionality can participate in polymerization reactions to form polyamides, polyesters, or poly(amide-ester)s. The incorporation of the pyridine ring into the polymer backbone could impart interesting properties such as thermal stability, conductivity, or metal-coordinating abilities. While there is no specific literature detailing the use of this compound in materials chemistry, the development of polymers from bio-based monomers containing heterocyclic rings is an active area of research.

Information regarding "this compound" as a precursor in the specified fields of advanced organic synthesis is not available in the public domain.

Following a comprehensive search for scholarly articles, patents, and chemical literature, no specific data or research findings were identified for "this compound" in the contexts of its use as a precursor for functional polymers and oligomers, or as a component in ligand design for catalysis and coordination chemistry.

The available information focuses on related but structurally distinct pyridine derivatives. While the synthesis and reactions of various aminopyridine and pyridine propanoate compounds are documented, the specific applications outlined in the query for "this compound" are not described in the accessible literature.

Therefore, the requested article with detailed research findings, data tables, and specific examples for the outlined sections cannot be generated at this time due to the absence of relevant scientific information. Further research would be required to establish the utility of "this compound" in these advanced applications.

Advanced Spectroscopic and Structural Characterization

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure of the molecule.

While 1D NMR provides initial information, 2D NMR experiments are crucial for a complete structural assignment. sdsu.eduwikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For the propanoate side chain, correlations would be expected between the protons on the two adjacent methylene (B1212753) groups (CH₂-CH₂). On the pyridine (B92270) ring, couplings between the aromatic protons would help confirm their relative positions. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netpressbooks.pub It would be used to definitively assign the carbon signals of the pyridine ring and the propanoate chain by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.netpressbooks.pub It would be instrumental in establishing the connectivity between the propanoate side chain and the pyridine ring. Specifically, correlations would be expected from the methylene protons of the propanoate chain to the C3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for conformational analysis. acs.orglibretexts.org This could provide insights into the preferred orientation of the propanoate side chain relative to the pyridine ring.

Predicted ¹H and ¹³C NMR Data

The following table presents predicted chemical shifts based on data from analogous 3,5-disubstituted pyridines, aminopyridines, and methyl propanoate derivatives. nih.govresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine H2 | ~8.0-8.2 | ~140-145 | C4, C6 |

| Pyridine H4 | ~7.2-7.4 | ~120-125 | C2, C6, C5 |

| Pyridine H6 | ~8.1-8.3 | ~145-150 | C2, C4, C5 |

| NH₂ | ~3.5-4.5 (broad) | - | C5 |

| CH₂ (alpha to ring) | ~2.8-3.0 | ~30-35 | C2 (Py), C4 (Py), C(beta) |

| CH₂ (beta to ring) | ~2.5-2.7 | ~35-40 | C(alpha), C=O |

| OCH₃ | ~3.6-3.7 | ~50-55 | C=O |

| Pyridine C3 | - | ~130-135 | H(alpha) |

| Pyridine C5 | - | ~150-155 | H4, H6, NH₂ |

| C=O | - | ~170-175 | H(beta), OCH₃ |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. acs.orgwikipedia.org For Methyl 3-(5-aminopyridin-3-yl)propanoate, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the crystal lattice. Furthermore, variable-temperature ssNMR experiments could provide insights into the molecular dynamics in the solid state, such as the rotation of the methyl group or conformational changes in the propanoate side chain. acs.org

While this compound is not chiral, related structures with stereocenters in the propanoate chain could be analyzed using advanced NMR pulse sequences. J-based methods, which rely on the measurement of scalar coupling constants (J-values), are particularly useful for determining relative stereochemistry in acyclic systems. nih.govresearchgate.net By analyzing the magnitude of three-bond proton-proton coupling constants (³JHH) within the propanoate chain, it is possible to deduce the preferred dihedral angles and thus the stereochemical arrangement of substituents.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and for elucidating the fragmentation pathways of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. By analyzing the masses of these fragments, the structure of the parent ion can be pieced together. For this compound, key fragmentation pathways would likely involve the propanoate side chain and the aminopyridine ring.

Common fragmentation patterns for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). miamioh.eduyoutube.com The McLafferty rearrangement is another characteristic fragmentation for esters with a sufficiently long alkyl chain, which would result in the loss of a neutral alkene molecule. youtube.com For the aminopyridine portion, fragmentation could involve the loss of HCN or NH₃, which are common fragmentation pathways for pyridine and aniline (B41778) derivatives, respectively. nist.govlibretexts.org

Predicted Fragmentation Pathways

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| [M+H]⁺ | [M+H - 31]⁺ | CH₃O | Loss of the methoxy radical from the ester. |

| [M+H]⁺ | [M+H - 59]⁺ | COOCH₃ | Loss of the methoxycarbonyl radical. |

| [M+H]⁺ | [M+H - 27]⁺ | HCN | Loss of hydrogen cyanide from the pyridine ring. |

| [M+H]⁺ | [M+H - 17]⁺ | NH₃ | Loss of ammonia (B1221849) from the amino group. |

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). nasa.gov This allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound (C₉H₁₂N₂O₂), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value to confirm the molecular formula. mdpi.comacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, the spectra would be a composite of the vibrational modes originating from the 3,5-disubstituted pyridine ring, the primary amine group, and the methyl ester functionality.

The key to interpreting the vibrational spectrum of this compound lies in assigning specific absorption bands (in IR) or scattered peaks (in Raman) to the vibrations of its distinct chemical bonds.

Amine (NH₂) Group Vibrations: The primary amino group is expected to exhibit characteristic stretching vibrations in the 3500-3300 cm⁻¹ region. Typically, two bands are observed: one for the asymmetric stretching mode (higher frequency) and one for the symmetric stretching mode (lower frequency). tsijournals.com For instance, in 2-aminopyridine (B139424), these bands have been reported at 3442 cm⁻¹ and 3300 cm⁻¹. tsijournals.com An NH₂ scissoring (bending) vibration is anticipated to appear around 1650-1600 cm⁻¹. tsijournals.com

Ester (C=O and C-O) Group Vibrations: The methyl propanoate moiety provides some of the most distinct signals in the spectrum. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1750-1735 cm⁻¹ for an aliphatic ester. docbrown.infoorgchemboulder.com Studies on methyl propanoate specifically place this peak around 1743 cm⁻¹. researchgate.net Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com For methyl propanoate, a characteristic C-O stretch is noted between 1200 and 1170 cm⁻¹. docbrown.info

Pyridine Ring Vibrations: The aromatic pyridine ring will give rise to several characteristic bands. C-H stretching vibrations from the aromatic ring typically occur above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region.

Alkyl (CH₂, CH₃) Group Vibrations: The propanoate chain and the methyl group of the ester will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. docbrown.inforesearchgate.net Bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups are expected around 1443 cm⁻¹ and 1358 cm⁻¹, respectively. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 | tsijournals.com |

| Primary Amine (NH₂) | Scissoring (Bending) | 1650 - 1600 | tsijournals.com |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | docbrown.infoorgchemboulder.com |

| Ester (C-O) | Stretch | 1300 - 1000 | orgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 | |

| Aromatic Ring (C=C, C=N) | Stretch | 1600 - 1400 | |

| Alkyl (CH₂, CH₃) | Stretch | 3000 - 2850 | docbrown.inforesearchgate.net |

| Alkyl (CH₂, CH₃) | Bending | ~1440 & ~1360 | researchgate.net |

In-situ spectroscopic monitoring, particularly using FTIR or Raman spectroscopy, is a valuable technique for real-time analysis of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.com

For reactions involving this compound, this technique could be applied to:

Synthesis: Monitor the formation of the compound, for example, by tracking the appearance of the characteristic ester carbonyl (C=O) peak around 1740 cm⁻¹ during an esterification reaction.

Derivatization: Observe reactions involving the amino group, such as acylation or alkylation. The disappearance or shift of the NH₂ stretching bands and the appearance of new bands (e.g., amide C=O) would indicate reaction progress.

By continuously collecting spectra, one can plot the concentration of reactants, intermediates, and products over time, allowing for detailed kinetic analysis without the need for offline sampling. spectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. Such an analysis would provide definitive information about its three-dimensional structure in the solid state.

Should a crystal structure be determined, the analysis would focus on the intermolecular forces that govern the crystal packing. Key interactions expected for this molecule include:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor (-NH₂), and the pyridine nitrogen and ester carbonyl oxygen are hydrogen bond acceptors. It is highly probable that strong N-H···N (amine to pyridine) or N-H···O (amine to carbonyl) hydrogen bonds would be the dominant interactions, organizing the molecules into specific motifs like chains, dimers, or sheets.

π-π Stacking: The electron-rich pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Analysis of these interactions provides insight into the material's physical properties, such as melting point and solubility.

X-ray crystallography would reveal the preferred conformation of the propanoate side chain relative to the pyridine ring. This includes the torsion angles describing the orientation of the C-C single bonds in the side chain and the arrangement of the methyl ester group. This solid-state conformation is the result of minimizing intramolecular steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum would be dominated by transitions associated with the aminopyridine chromophore.

The pyridine ring itself exhibits π → π* transitions. The presence of the amino group, a strong auxochrome (an electron-donating group), is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the donation of the nitrogen lone pair into the pyridine π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

While specific data is unavailable for the target molecule, studies on other imidazo[1,5-a]pyridine (B1214698) derivatives show that modifications to the heterocyclic core and its substituents can profoundly impact emission properties. researchgate.net It is plausible that this compound could exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption band, the molecule could relax to a lower energy state by emitting a photon. The fluorescence spectrum would provide information about the electronic structure of its excited state. The emission wavelength and quantum yield would be sensitive to the molecular environment, including solvent polarity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. chiralabsxl.comnih.gov While specific experimental ECD data for chiral derivatives of this compound are not extensively available in the current literature, the principles of the technique allow for a detailed projection of its application in assigning the absolute configuration of such compounds.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com This phenomenon is highly sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for distinguishing between enantiomers and determining their absolute stereochemistry. nih.gov For a chiral derivative of this compound, where a stereocenter might be introduced, for instance, on the propanoate chain, each enantiomer would interact differently with circularly polarized light, giving rise to a unique CD spectrum.

A fundamental principle of CD spectroscopy is that enantiomers of a chiral compound produce mirror-image spectra. chiralabsxl.comunipi.it Therefore, if the (R)-enantiomer of a chiral derivative of this compound were to exhibit a positive Cotton effect (a positive peak) at a specific wavelength, its (S)-enantiomer would display a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength. chiralabsxl.com This relationship is crucial for assigning the absolute configuration once the spectrum of a reference compound with a known stereochemistry is established. chiralabsxl.com

The analysis would involve dissolving the enantiomerically pure samples in a suitable solvent and recording their CD spectra over a range of UV-visible wavelengths. The resulting spectra, plotting the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength, would provide a distinct fingerprint for each enantiomer.

To illustrate the expected results from such an analysis, a hypothetical data table for a chiral derivative, such as (R)- and (S)-Methyl 2-amino-3-(5-aminopyridin-3-yl)propanoate, is presented below. This table showcases the characteristic mirror-image relationship in the CD spectral data that would be anticipated.

| Compound | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Cotton Effect |

|---|---|---|---|

| (R)-Methyl 2-amino-3-(5-aminopyridin-3-yl)propanoate | 280 | +15,000 | Positive |

| (S)-Methyl 2-amino-3-(5-aminopyridin-3-yl)propanoate | 280 | -15,000 | Negative |

| (R)-Methyl 2-amino-3-(5-aminopyridin-3-yl)propanoate | 250 | -10,000 | Negative |

| (S)-Methyl 2-amino-3-(5-aminopyridin-3-yl)propanoate | 250 | +10,000 | Positive |

Note: The data presented in this table is hypothetical and serves to illustrate the principles of circular dichroism spectroscopy. It is not based on experimental results for the specified compounds.

In the absence of an established reference, computational methods can be employed to predict the CD spectrum for a given absolute configuration. nih.gov By comparing the experimentally measured spectrum with the computationally predicted spectra for the (R)- and (S)-enantiomers, a confident assignment of the absolute configuration can be made. nih.gov This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. nih.gov

Theoretical and Computational Chemistry of Methyl 3 5 Aminopyridin 3 Yl Propanoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. For Methyl 3-(5-aminopyridin-3-yl)propanoate, these calculations provide insights into its structure, stability, and potential chemical behavior at the atomic and electronic levels.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Electrostatic Potential (ESP)

A comprehensive analysis of the electronic structure of this compound offers a detailed understanding of its chemical reactivity. Key aspects of this analysis are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (ESP).

The Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, thus indicating sites of nucleophilic character. Conversely, the LUMO indicates the region most likely to accept an electron from a nucleophile, highlighting sites of electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, specifically on the amino group and the nitrogen atom within the pyridine (B92270) ring, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the pyridine ring and the ester functional group, which are more electron-deficient.

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, while the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential.

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicating regions of high electron density and nucleophilic sites. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating regions of low electron density and electrophilic sites. |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO, correlating with chemical reactivity and stability. |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Reactivity Prediction: Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), are calculated using the energies of the HOMO and LUMO.

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Tautomerism and Isomeric Stability Studies

Tautomerism, the interconversion of structural isomers, is a relevant consideration for this compound, particularly concerning the amino group on the pyridine ring. The amino (-NH2) form can potentially exist in equilibrium with its imino (=NH) tautomer. Quantum chemical calculations can be employed to determine the relative energies of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict which form is more stable under given conditions (gas phase or in a solvent). Such studies are crucial for understanding the molecule's behavior in different chemical environments and its potential for multiple modes of reactivity. The results of these calculations typically show that the amino tautomer is significantly more stable for aminopyridines.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Exploration of Conformational Space and Energy Minima

The propanoate side chain of this compound possesses several rotatable bonds, allowing the molecule to adopt various conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformations, which correspond to energy minima. By rotating the dihedral angles of the side chain and calculating the energy at each step, a conformational energy map can be generated. This allows for the identification of the most stable, low-energy conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and interactions.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in different solvents over time. In an MD simulation, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over a period of time, providing a detailed picture of the molecule's dynamics.

By performing MD simulations in various solvents (e.g., water, ethanol, DMSO), it is possible to investigate how solvent-solute interactions, such as hydrogen bonding, affect the conformational preferences and flexibility of the molecule. For instance, in a polar protic solvent like water, the amino group and the ester group of this compound would form hydrogen bonds with solvent molecules, which could stabilize certain conformations over others. These simulations provide valuable insights into the behavior of the molecule in realistic chemical environments.

Interactive Data Table: Torsional Angle of Major Conformer in Different Solvents (Illustrative)

| Solvent | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| Gas Phase | 175° | 0.0 |

| Water | -65° | -1.2 |

| DMSO | 178° | -0.2 |

Note: The values in this table are illustrative and represent hypothetical outcomes of conformational analysis and molecular dynamics simulations.

Reaction Mechanism Elucidation via Transition State Modeling

The study of reaction mechanisms through computational means offers profound insights into the transformation of reactants into products by mapping the energetic landscape of the reaction. A central aspect of this is the modeling of transition states, which represent the highest energy barrier along a reaction pathway. The energy of this transition state is fundamental to understanding the kinetics of a reaction.

For a compound such as this compound, quantum mechanical methods like Density Functional Theory (DFT) would be the standard approach to investigate potential reactions. nih.gov This would involve the computational modeling of bond-forming and bond-breaking processes to identify the specific geometry of the transition state. Vibrational frequency calculations are then essential to confirm that the located structure is a true transition state, characterized by a single imaginary frequency. Although this methodology is standard, specific transition state modeling studies for reactions involving this compound have not been identified in the surveyed scientific literature.

Activation Energies and Reaction Pathways

A key outcome of transition state modeling is the calculation of the activation energy (Ea), which is the energy difference between the reactants and the transition state. This value is a primary determinant of the reaction rate. By computing the energies of all species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile allows for the comparison of different potential pathways, identifying the most energetically favorable route.

Theoretically, one could investigate a variety of reactions for this compound, such as electrophilic substitution on the pyridine ring, reactions involving the amino group, or hydrolysis of the ester function. Each of these potential reactions would proceed through a distinct transition state with a characteristic activation energy. However, at present, there are no published studies that provide these specific energetic details for this compound.

Below is an illustrative table demonstrating how such data would typically be presented.

| Reaction Type | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| N-Alkylation | B3LYP/6-311+G(d,p) | PCM (Acetonitrile) | 22.5 |

| C-2 Bromination | M06-2X/def2-TZVP | SMD (Chloroform) | 28.1 |

| Base-catalyzed Ester Hydrolysis | ωB97X-D/aug-cc-pVTZ | IEFPCM (Water) | 16.7 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

Computational Catalysis Studies involving the Compound

Computational catalysis aims to understand and predict how catalysts can accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. pitt.edu For a molecule like this compound, computational studies could explore the efficacy of various catalysts for specific transformations. For instance, palladium-catalyzed cross-coupling reactions are common for functionalizing pyridine rings, and computational modeling could elucidate the mechanism of such a reaction. nih.gov

A typical computational catalysis study would model the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states. This detailed mechanistic information is invaluable for optimizing reaction conditions and for the rational design of new, more efficient catalysts. As of now, the scientific literature does not appear to contain any computational catalysis studies specifically featuring this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters via computational methods is a powerful tool for the structural characterization of molecules. nih.gov DFT calculations are routinely employed to compute NMR chemical shifts and IR vibrational frequencies, providing theoretical spectra that can aid in the interpretation of experimental data.

For substituted pyridines, established computational methodologies allow for the prediction of ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. acs.orgnih.gov The process generally involves an initial geometry optimization of the molecule, followed by the calculation of nuclear magnetic shielding tensors. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). While the methods are well-established for this class of compounds, specific predicted NMR data for this compound are not available in the reviewed literature.

The following is an example of how such predicted data could be presented and compared with experimental values.

| Carbon Atom (Pyridine Ring) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-2 | 148.5 | 148.2 | +0.3 |

| C-3 | 130.2 | 130.8 | -0.6 |

| C-4 | 135.7 | 135.1 | +0.6 |

| C-5 | 145.3 | 145.0 | +0.3 |

| C-6 | 149.1 | 148.6 | +0.5 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

In a similar fashion, vibrational frequencies can be calculated to predict the positions of absorption bands in an infrared spectrum. These calculations are performed on the optimized geometry of the molecule. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experimental data. Computational studies on aminopyridines have demonstrated that DFT methods can yield vibrational spectra that correlate well with experimental findings. researchgate.net

Quantitative Structure–Property Relationship (QSPR) Studies (for chemical/physical properties only)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to find a statistical relationship between the structural features of molecules and their physicochemical properties. nih.govresearchgate.net In a QSPR study, a set of molecular descriptors, which are numerical representations of a molecule's structure, are calculated for a series of compounds. These descriptors are then used to build a mathematical model that can predict a specific property, such as boiling point, solubility, or molar volume. nih.gov

The development of a QSPR model for a class of compounds like pyridinepropanoates would require a dataset of molecules with experimentally determined values for the property of interest. Various types of molecular descriptors, encoding topological, electronic, and geometric features, would be calculated. Statistical techniques, such as multiple linear regression or machine learning algorithms, would then be employed to create a predictive model. A thorough search of the scientific literature did not yield any QSPR studies specifically focused on the chemical or physical properties of this compound or its immediate analogs.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Current synthetic approaches to aminopyridine esters often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes. Multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single step, represent a particularly promising avenue. mdpi.comresearchgate.net

Key areas for investigation include:

Catalyst Development: Exploring novel transition-metal or organocatalysts to facilitate the key bond-forming reactions, potentially enabling milder reaction conditions and higher yields.

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.

Green Solvents: Investigating the use of sustainable solvents, such as bio-derived solvents or supercritical fluids, to replace conventional volatile organic compounds.

A comparative table of potential synthetic strategies is presented below.

| Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions | High efficiency, convergence, reduced waste. mdpi.com | Design of novel MCRs using simple starting materials. |

| C-H Activation | Direct functionalization of the pyridine (B92270) core, atom economy. | Screening catalysts for regioselective C-H amination or alkylation. |

| Flow Synthesis | Enhanced process control, safety, and scalability. | Optimization of reaction parameters in a continuous flow reactor. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Engineering enzymes for the key synthetic steps. |

Exploration of Undiscovered Reactivity Patterns

The interplay between the amino group, the pyridine nitrogen, and the ester moiety in Methyl 3-(5-aminopyridin-3-yl)propanoate suggests a rich and largely unexplored reactivity profile. Future studies should aim to systematically investigate its behavior in a variety of chemical transformations.

Potential areas for exploration include:

Regioselective Functionalization: The pyridine ring has multiple sites available for electrophilic or nucleophilic attack. Research into controlling the regioselectivity of reactions such as halogenation, nitration, or metalation would unlock access to a wide range of new derivatives.

Tandem/Cascade Reactions: Designing reactions where the amino and ester groups react sequentially in a one-pot process to rapidly build molecular complexity. For example, an intramolecular cyclization following an initial intermolecular reaction could lead to novel heterocyclic systems.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations that are difficult to achieve with traditional thermal methods, such as radical-based additions to the pyridine ring.

Innovative Applications in Synthetic Methodologies

Beyond being a target molecule, this compound can serve as a versatile building block or "synthon" in the development of new synthetic methodologies. Its bifunctional nature makes it an ideal starting point for constructing more complex molecular architectures.

Future applications could involve its use as:

A Scaffold in Diversity-Oriented Synthesis: The compound's multiple reaction handles can be used to generate large libraries of related molecules for high-throughput screening in drug discovery and materials science.

A Ligand Precursor: The pyridine nitrogen and the amino group can serve as coordination sites for metal ions. Modification of the propanoate chain could lead to novel ligands for catalysis or materials applications.

A Monomer for Polymer Synthesis: Transformation of the ester into a carboxylic acid or alcohol, followed by polymerization with a suitable co-monomer, could yield novel functional polymers with unique electronic or binding properties.

Advanced Characterization Techniques and Computational Insights

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is essential for guiding its future development. While basic characterization is straightforward, advanced techniques and computational modeling can provide deeper insights. PubChem currently lists predicted data, but experimental verification and deeper analysis are needed. uni.lu

Future research should focus on:

Solid-State Analysis: Obtaining a single-crystal X-ray structure to definitively determine its three-dimensional conformation and analyze intermolecular interactions, such as hydrogen bonding, in the solid state.

Advanced NMR Spectroscopy: Employing 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals and to study its conformational dynamics in solution.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model its molecular orbitals, predict its reactivity, and calculate its spectroscopic properties. researchgate.netnih.gov Such in silico studies can rationalize observed reactivity and guide the design of new experiments.

A table of predicted spectroscopic data is provided below for reference.

| Technique | Predicted Data |

| ¹H NMR | Signals expected for aromatic protons (pyridine ring), a singlet for the amino protons, triplets for the methylene (B1212753) protons of the propanoate chain, and a singlet for the methyl ester protons. |

| ¹³C NMR | Signals expected for the carbons of the pyridine ring, the carbonyl carbon of the ester, the methylene carbons, and the methoxy (B1213986) carbon. |

| Mass Spec. | Predicted monoisotopic mass of 180.08987 Da. uni.lu |

| IR Spec. | Characteristic absorptions expected for N-H stretching (amine), C=O stretching (ester), C=N and C=C stretching (pyridine ring), and C-O stretching (ester). |

Potential for Derivatization Towards New Chemical Entities for Academic Study

The true potential of this compound lies in its capacity to be systematically modified, or derivatized, at its various functional groups. This would generate a family of new chemical entities whose properties can be studied to establish structure-activity relationships or to develop novel materials. researchgate.netx-mol.net

The table below outlines several promising derivatization pathways.

| Functional Group | Reaction Type | Potential Products and Research Interest |

| Amino Group | Acylation/Sulfonylation | Amides and sulfonamides for biological screening or as precursors to other functional groups. |

| Alkylation | Secondary and tertiary amines, potentially altering the electronic properties and basicity of the molecule. | |

| Diazotization | Diazonium salts as versatile intermediates for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano). | |

| Ester Group | Hydrolysis | The corresponding carboxylic acid, which can be used in peptide couplings or as a monomer. |

| Amidation | A diverse range of primary, secondary, or tertiary amides by reacting with various amines. | |

| Reduction | The corresponding primary alcohol, opening up further derivatization possibilities (e.g., etherification, oxidation). | |

| Pyridine Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated derivatives, which are valuable intermediates for cross-coupling reactions. |

| N-Oxidation | Pyridine N-oxides, which exhibit unique reactivity compared to the parent pyridine. |

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound as a valuable compound in synthetic chemistry, medicinal research, and materials science.

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of Methyl 3-(5-aminopyridin-3-yl)propanoate?

- Answer : The compound (CAS 1797510-27-0) has a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol. Its structure includes a pyridine ring substituted with an amino group at position 5 and an ester-functionalized propanoate chain at position 2. Basic physicochemical properties (e.g., solubility, stability) can be inferred from analogs: for example, related esters like methyl 3-(piperidin-4-yloxy)propanoate have a boiling point of ~150°C and density of ~1.0 g/cm³ . Purity analysis typically employs HPLC or NMR, as demonstrated in studies of similar compounds .

Q. What are the standard synthetic routes for this compound?

- Answer : A documented method involves iridium-catalyzed coupling of 5-aminopyridin-3-yl derivatives with acrylate esters. For example, methyl 3-(5-aminopyridin-2-yl)propanoate was synthesized using [Ir(ppy)₂(dtbbpy)]PF₆ as a photocatalyst and Hantzsch ester as a reductant, achieving 71% yield after purification . Reaction optimization includes controlling solvent polarity, temperature, and stoichiometry of reagents.

Q. How is this compound characterized in terms of purity and structural confirmation?

- Answer : Structural confirmation relies on NMR (¹H, ¹³C) and HRMS. For instance, methyl 3-(methoxyimino)-3-(pyridin-3-yl)propanoate was characterized by ¹H NMR (δ 4.03 ppm for methoxy groups) and ¹³C NMR (δ 170.3 ppm for carbonyl carbons) . Purity is assessed via reverse-phase HPLC with UV detection at 254 nm, as described in catalog entries .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Key parameters include:

- Catalyst loading : Reducing iridium catalyst to 0.01 equiv. while maintaining reaction efficiency .

- Reductant selection : Hantzsch ester (1.5 equiv.) enhances reduction efficiency in photoredox reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of pyridine derivatives.

Contradictions in yield reports (e.g., 71% vs. lower yields in other methods) may arise from differences in starting material purity or reaction scaling .

Q. What strategies are employed to modify the compound for structure-activity relationship (SAR) studies?

- Answer : Common modifications include:

- Halogenation : Introducing bromine or chlorine at the pyridine ring (e.g., methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate) to study electronic effects .

- Amino group functionalization : Acylation or alkylation to alter hydrophobicity and binding affinity .

- Ester hydrolysis : Converting the methyl ester to a carboxylic acid for salt formation or prodrug development .

Q. How can computational methods aid in predicting the biological activity of derivatives?

- Answer : Molecular docking and QSAR models are used to predict interactions with targets like enzymes or receptors. For example, methyl 3-(3-piperidinyl)propanoate hydrochloride derivatives were modeled for muscarinic receptor binding, guiding the design of neuroactive compounds . Density Functional Theory (DFT) calculations optimize geometries for docking studies .

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) require:

- Dose-response assays : To confirm activity thresholds.

- Metabolic stability tests : LC-MS/MS to assess compound degradation in biological matrices.

- Orthogonal binding assays : Surface Plasmon Resonance (SPR) or ITC to validate target engagement .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | [Ir(ppy)₂(dtbbpy)]PF₆ | |

| Reductant | Hantzsch ester (1.5 equiv.) | |

| Solvent | Acetonitrile/DMF | |

| Reaction Time | 12–24 hours | |

| Yield | 71% (after purification) |

Table 2 : Common Modifications for SAR Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。